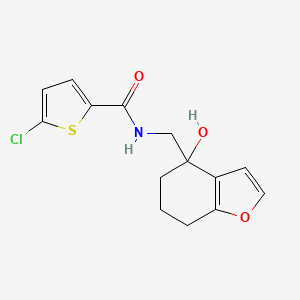

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-12-4-3-11(20-12)13(17)16-8-14(18)6-1-2-10-9(14)5-7-19-10/h3-5,7,18H,1-2,6,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKBRNWJCYEKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C14H14ClNO3S

- Molecular Weight: 311.8 g/mol

- CAS Number: 2320376-30-3

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClNO3S |

| Molecular Weight | 311.8 g/mol |

| CAS Number | 2320376-30-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the thiophene group is believed to enhance its binding affinity to these targets, potentially modulating inflammatory responses.

Pharmacological Effects

-

Anti-inflammatory Activity:

- Several studies have reported the anti-inflammatory properties of compounds similar to 5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide. These compounds have shown effectiveness in reducing inflammation in animal models.

-

Antioxidant Properties:

- The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

-

Neuroprotective Effects:

- Preliminary studies suggest potential neuroprotective effects, indicating that it may play a role in protecting neuronal cells from damage.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity:

-

Neuroprotection Research:

- In another study focused on neuroprotection, researchers found that the compound could reduce neuronal apoptosis in models of neurodegenerative diseases. The mechanism was linked to the modulation of apoptotic pathways and reduction in oxidative stress .

- In Vivo Efficacy:

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on key structural motifs, pharmacological profiles, and physicochemical properties.

Structural Comparison

Key Observations :

- The target compound’s tetrahydrobenzofuran group distinguishes it from the oxazolidinone-triazine (Patent Compound) and morpholinone-henanthrenyl (Rivaroxaban) moieties.

- The Patent Compound’s methanesulfonate salt enhances crystallinity and stability, a feature absent in the target compound .

Pharmacological and Therapeutic Comparison

Key Observations :

- The Patent Compound’s triazine-oxazolidinone scaffold may offer broader kinase inhibition, whereas the target compound’s tetrahydrobenzofuran could confer selectivity for distinct targets .

Physicochemical and Stability Comparison

Key Observations :

- The Patent Compound’s salt formulation addresses solubility limitations, a challenge the target compound may face without similar modifications.

- Rivaroxaban’s morpholine ring enhances oral absorption, whereas the target compound’s hydroxy group may necessitate prodrug strategies for optimal bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.